molecular formula C15H21BrN2O2S B12268579 1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane

1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane

Cat. No.: B12268579
M. Wt: 373.3 g/mol
InChI Key: JVTHEZHALODPFI-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenol derivatives, while substitution reactions can produce a variety of functionalized diazepane derivatives.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diazepane ring may interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane
  • 1-[(3-Chlorophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane
  • 1-[(3-Bromophenyl)methyl]-4-(methylsulfonyl)-1,4-diazepane

Uniqueness: 1-[(3-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane is unique due to the presence of both the bromophenyl and cyclopropanesulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21BrN2O2S

Molecular Weight

373.3 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-cyclopropylsulfonyl-1,4-diazepane

InChI

InChI=1S/C15H21BrN2O2S/c16-14-4-1-3-13(11-14)12-17-7-2-8-18(10-9-17)21(19,20)15-5-6-15/h1,3-4,11,15H,2,5-10,12H2

InChI Key

JVTHEZHALODPFI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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